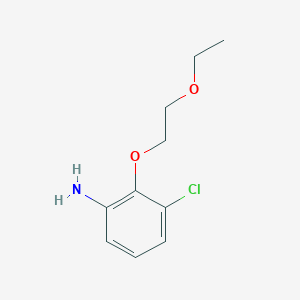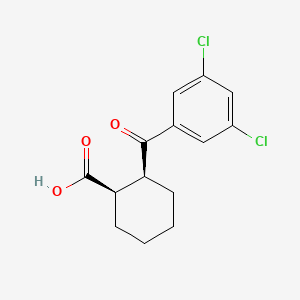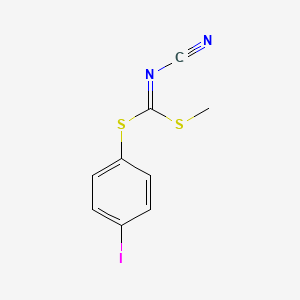
4-(4-Chlorophenoxy)-2-methylaniline
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-methylaniline, also known as 4-Chloro-2-methylaniline or 4-Chloro-o-anisidine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 81 to 82°C and a boiling point of 211°C. 4-Chloro-2-methylaniline is soluble in ethanol, chloroform, and other organic solvents. It is a widely used reagent in organic synthesis, and is often used as an intermediate in the synthesis of various other compounds.
Aplicaciones Científicas De Investigación
Degradation and Mineralization
- Rate Parameter Estimation for 4-Chlorophenol Degradation : A study focused on the degradation/mineralization of 4-chlorophenol (a related compound) using organic oxidants and UV irradiation, providing insights into the effective breakdown of chlorophenols in environmental contexts (Sharma, Mukhopadhyay, & Murthy, 2012).
Carcinogenic Outcomes and Mechanisms
- Carcinogenic Outcomes from Exposure to Chlorophenoxy Compounds : A systematic review discussed the potential mechanisms and carcinogenic outcomes from exposure to chlorophenoxy compounds like 2,4-D and MCPA, highlighting their widespread use and associated health risks (Stackelberg, 2013).
Toxicity and Environmental Impact
- Global Trends in 2,4-D Herbicide Toxicity Studies : A scientometric review summarized the research trends on the toxicology and mutagenicity of 2,4-D, a chlorophenoxy herbicide, indicating the importance of understanding its environmental impact and health risks (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activities
- Novel Oxime Derivatives and Antioxidant Activities : Research on novel compounds synthesized from reactions with chloro-methylanilines demonstrated promising antioxidant activities, suggesting potential applications in mitigating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Sensor Development
- Photoelectrochemical Sensor for 4-Chlorophenol Detection : The development of a sensitive sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-CP in water illustrates the application of chlorophenol studies in environmental monitoring and pollution control (Yan et al., 2019).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMHOKELOMGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



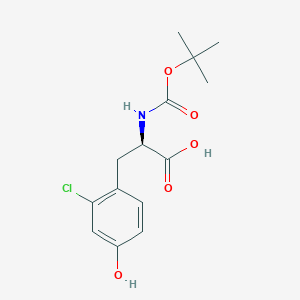
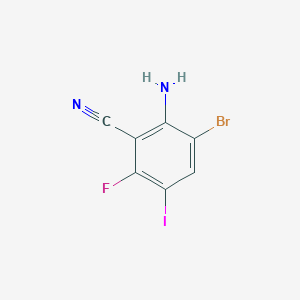
![[2-(2-Methoxyphenoxy)ethyl]methyl-cyanocarbonimidodithioate](/img/structure/B1649028.png)
![[5-Acetyl-3-(3-methylphenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649030.png)
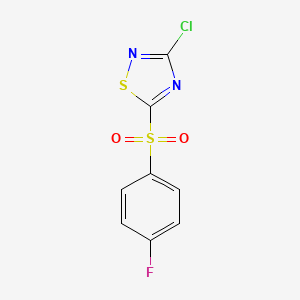
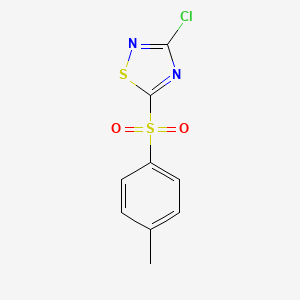

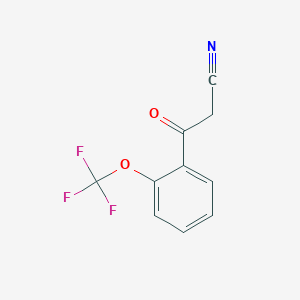
![[5-Acetyl-3-(3-fluorophenyl)-1,3,4-thiadiazol-2-ylidene]cyanamide](/img/structure/B1649042.png)
![(2-Chloro-6-fluorobenzyl) [2-(2-fluorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B1649048.png)

